molecular formula C12H13NO3 B13638589 Methyl 2-amino-3-(benzofuran-2-yl)propanoate

Methyl 2-amino-3-(benzofuran-2-yl)propanoate

Cat. No.: B13638589
M. Wt: 219.24 g/mol
InChI Key: DZFXJPYKTCXAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1-benzofuran-2-yl)propanoate typically involves the reaction of benzofuran derivatives with appropriate amino acids or their esters. One common method involves the use of methyl 2-bromo-3-(1-benzofuran-2-yl)propanoate as a starting material, which is then reacted with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1-benzofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-amino-3-(1-benzofuran-2-yl)propanoate

InChI

InChI=1S/C12H13NO3/c1-15-12(14)10(13)7-9-6-8-4-2-3-5-11(8)16-9/h2-6,10H,7,13H2,1H3

InChI Key

DZFXJPYKTCXAQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.